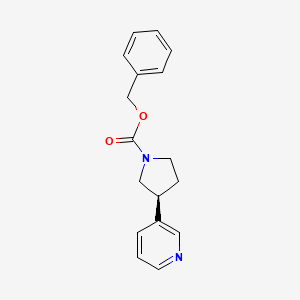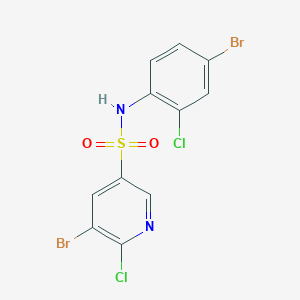
5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. The process begins with the halogenation of pyridine derivatives, followed by the introduction of sulfonamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts such as palladium or nickel complexes. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions may produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A related compound with similar halogenation patterns.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with bromine and chlorine substituents.
Uniqueness
5-Bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide is unique due to its specific combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
920527-44-2 |
|---|---|
Formule moléculaire |
C11H6Br2Cl2N2O2S |
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
5-bromo-N-(4-bromo-2-chlorophenyl)-6-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C11H6Br2Cl2N2O2S/c12-6-1-2-10(9(14)3-6)17-20(18,19)7-4-8(13)11(15)16-5-7/h1-5,17H |
Clé InChI |
XHSTUNNWKIQYEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
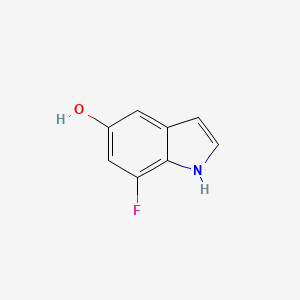
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)

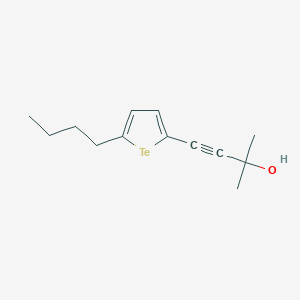
![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
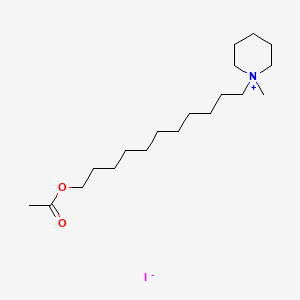
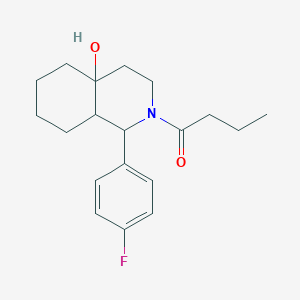
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-](/img/structure/B12638197.png)
![6-(Allyloxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B12638210.png)
